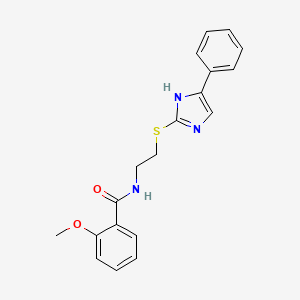
(5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The pyridine group can be introduced via a coupling reaction.
- Example: Suzuki coupling reaction between a bromopyridine and an indoline boronic acid derivative using palladium as a catalyst.
Attachment of the Trifluoromethylphenyl Group:
- The final step involves the introduction of the trifluoromethylphenyl group through a Friedel-Crafts acylation reaction.
- Example: Reaction of indoline-pyridine intermediate with 4-(trifluoromethyl)benzoyl chloride in the presence of aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
- Use of continuous flow reactors to improve reaction efficiency.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Types of Reactions:
Oxidation: The indoline moiety can undergo oxidation to form indole derivatives.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products:
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted trifluoromethylphenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique electronic properties due to the trifluoromethyl group.
Biology and Medicine:
- Potential applications in drug design due to its metabolic stability and lipophilicity.
- Investigated for its activity against various biological targets, including enzymes and receptors.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
- Explored for use in agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Indoline Core:
- Starting with a suitable indole derivative, the indoline core can be synthesized through reduction reactions.
- Example: Reduction of indole using sodium borohydride in the presence of a catalyst.
Mechanism of Action
The mechanism of action of (5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by:
- Binding to specific enzymes or receptors, thereby modulating their activity.
- The trifluoromethyl group can enhance binding affinity and selectivity for certain biological targets.
Molecular Targets and Pathways:
- Enzymes involved in metabolic pathways.
- Receptors in the central nervous system or other tissues.
Comparison with Similar Compounds
(5-(Pyridin-4-yl)indolin-1-yl)(4-methylphenyl)methanone: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties.
(5-(Pyridin-4-yl)indolin-1-yl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of a trifluoromethyl group, which affects its reactivity and biological activity.
Uniqueness:
- The presence of the trifluoromethyl group in (5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone imparts unique properties such as increased metabolic stability and lipophilicity, making it distinct from its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to material science
Properties
IUPAC Name |
(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)18-4-1-15(2-5-18)20(27)26-12-9-17-13-16(3-6-19(17)26)14-7-10-25-11-8-14/h1-8,10-11,13H,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHJITYROPJJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2806627.png)


![2-(3-Fluorophenyl)-2-[methyl({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl})amino]acetamide](/img/structure/B2806631.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2806633.png)
![[3-(2,6-Dimethylmorpholin-4-yl)quinoxalin-2-yl][(3-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2806636.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2806643.png)


